molecular formula C16H15N3O3S B5724859 3-nitro-N-(2-phenylethylcarbamothioyl)benzamide

3-nitro-N-(2-phenylethylcarbamothioyl)benzamide

Cat. No.: B5724859
M. Wt: 329.4 g/mol
InChI Key: YIVXWCGOGXHJMU-UHFFFAOYSA-N
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Description

3-nitro-N-(2-phenylethylcarbamothioyl)benzamide is an organic compound with a complex structure that includes a nitro group, a phenylethyl group, and a carbamothioyl group attached to a benzamide core

Properties

IUPAC Name

3-nitro-N-(2-phenylethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-15(13-7-4-8-14(11-13)19(21)22)18-16(23)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVXWCGOGXHJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(2-phenylethylcarbamothioyl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 2-phenylethylamine in the presence of a base, followed by the introduction of a thiourea group. The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran, and the use of catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2-phenylethylcarbamothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-amino-N-(2-phenylethylcarbamothioyl)benzamide, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

3-nitro-N-(2-phenylethylcarbamothioyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2-phenylethylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the carbamothioyl group can form covalent bonds with target proteins, leading to inhibition of their activity. These interactions can modulate various biological processes, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N-(2-pyridinylcarbamothioyl)benzamide
  • 3-nitro-N-(4-phenylthiazol-2-yl)benzamide
  • 3-nitro-N-(2-oxo-2-phenylethylcarbamothioyl)benzamide

Uniqueness

3-nitro-N-(2-phenylethylcarbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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